8-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Its structure includes a 3,4-dimethylphenyl group at position 8, a methyl group at position 1, and a long octyl chain at position 2. These substituents modulate its physicochemical properties (e.g., lipophilicity) and biological interactions, particularly with adenosine, serotonin, and dopamine receptors or phosphodiesterase (PDE) enzymes .
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-5-6-7-8-9-10-13-29-22(30)20-21(26(4)24(29)31)25-23-27(14-15-28(20)23)19-12-11-17(2)18(3)16-19/h11-12,16H,5-10,13-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVNGWLRMCSWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=C(C=C4)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a member of the imidazopyridine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula: C20H28N4O2
- Molecular Weight: 356.47 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate enzyme activity and receptor interactions that are critical in several biological pathways. The specific mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Binding: Binding to receptors can lead to downstream signaling changes that affect cell proliferation and survival.
Antitumor Activity
Research indicates that imidazopyridine derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various preclinical models. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.
Antiviral Properties
Studies have suggested that similar compounds possess antiviral activity against respiratory viruses. The mechanism may involve interference with viral replication or entry into host cells.
Case Studies
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Antitumor Efficacy in Animal Models:
- A study evaluated the antitumor efficacy of this class of compounds in mouse models of cancer. Results indicated a significant reduction in tumor size compared to control groups.
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Inflammation Reduction in Rodent Models:
- In a rodent model of induced inflammation, administration of the compound resulted in a marked decrease in inflammatory markers and improved clinical symptoms.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Receptor Affinity and Selectivity
- Compound 5 (8-(4-(6,7-Dimethoxy-3,4-Dihydroisoquinolin-2(1H)-Butyl)-1,3-Dimethyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione): Key Difference: Replaces the 3,4-dimethylphenyl group with a 6,7-dimethoxy-dihydroisoquinolin-butyl chain. Impact: Exhibits dual activity as a serotonin 5-HT1A/D2 receptor ligand and PDE4B/PDE10A inhibitor (IC50: 10–50 nM). The dihydroisoquinolin group enhances π-π stacking with aromatic residues in receptors, while the butyl chain balances lipophilicity and solubility . Comparison: The target compound’s octyl chain likely increases lipophilicity (logP > 5 vs.
Modifications at Position 3
- 3-Allyl-8-(4-Ethylphenyl)-1,6,7-Trimethyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione (CAS 887456-86-2):
Aromatic Substituent Variations
- 8-(3-Methoxyphenyl)-1,6,7-Trimethyl-3-Propyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione (CAS 877644-88-7):
- Key Difference : Replaces 3,4-dimethylphenyl with a 3-methoxyphenyl group.
- Impact : The methoxy group introduces electron-donating effects, enhancing hydrogen bonding with residues in PDE4B (e.g., Gln443). However, the absence of methyl groups may reduce steric hindrance, altering binding kinetics .
Pharmacokinetic and Physicochemical Comparisons
Research Implications
- Structure-Activity Relationships (SAR) :
- Therapeutic Potential: Hybrid ligands like the target compound could target neurodegenerative diseases (via PDE10A/D2 modulation) or inflammation (via PDE4B inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
